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Compound of Interest

Compound Name: Sulfo-Cy7.5 NHS ester

Cat. No.: B12407794 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester,

a near-infrared (NIR) fluorescent dye widely utilized for the stable labeling of proteins,

antibodies, and other biomolecules. We will explore its core mechanism of action, detail its

quantitative properties, and provide comprehensive experimental protocols for its effective use

in research and development.

Core Mechanism of Action: Covalent Amide Bond
Formation
The primary function of Sulfo-Cy7.5 NHS ester is to covalently attach the highly fluorescent

Sulfo-Cy7.5 dye to a target molecule. This is achieved through a specific and efficient chemical

reaction between the N-hydroxysuccinimide (NHS) ester group on the dye and primary amine

groups (-NH₂) present on the target biomolecule.

The reaction proceeds via nucleophilic acyl substitution. The primary amine, typically found on

the N-terminus of a protein or the side chain of lysine residues, acts as a nucleophile, attacking

the carbonyl carbon of the NHS ester.[1] This leads to the formation of a highly stable amide

bond, permanently linking the dye to the biomolecule, and the release of NHS as a byproduct.

[1][2]
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The efficiency of this reaction is highly pH-dependent.[3][4] The optimal pH range is between

7.2 and 8.5.[2] Below this range, the primary amines are protonated (-NH₃⁺), rendering them

non-nucleophilic and halting the reaction.[3][5] Above this range, the rate of hydrolysis of the

NHS ester itself increases significantly, which competes with the desired amine reaction and

reduces labeling efficiency.[2][3]

The key components of the molecule dictate its utility:

Sulfo Group: The presence of sulfonate groups (-SO₃) confers high water solubility to the

dye.[2][6] This is critical for biological applications, as it prevents aggregation and ensures

the dye's compatibility in aqueous buffer systems without the need for organic solvents.[2]

Cy7.5 Moiety: This cyanine dye is a potent near-infrared fluorophore.[7][8][9] Its fluorescence

in the NIR spectrum (approximately 750-800 nm) is highly advantageous for in vivo imaging

and other biological applications, as it minimizes autofluorescence from endogenous

molecules in tissues, leading to a higher signal-to-noise ratio and deeper tissue penetration.

[9]

NHS Ester Group: This is the amine-reactive functional group that enables the

straightforward and specific covalent conjugation to biomolecules.[2][3][6]
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Mechanism of Sulfo-Cy7.5 NHS Ester Conjugation
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Caption: Reaction mechanism of Sulfo-Cy7.5 NHS ester with a primary amine.

Quantitative Spectroscopic Data
The performance of a fluorophore is defined by its spectroscopic properties. The following table

summarizes the key quantitative data for Sulfo-Cy7.5.
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Property Value Reference(s)

Excitation Maximum (λex) ~778 nm [6][10]

Emission Maximum (λem) ~797 nm [6][10]

Molar Extinction Coefficient (ε) ~222,000 cm-1M-1 [6][10]

Fluorescence Quantum Yield

(Φ)
~0.21 [6]

Correction Factor (CF280) ~0.09 [10]

Note: Spectral properties can be slightly influenced by the local environment and solvent.

Experimental Protocol: Protein Labeling
This section provides a detailed, generalized protocol for the covalent labeling of a protein,

such as an antibody, with Sulfo-Cy7.5 NHS ester.

Materials and Reagent Preparation
Protein Solution: Prepare the protein (e.g., IgG antibody) at a concentration of 2-10 mg/mL in

an amine-free buffer.[11] Recommended buffers include 0.1 M sodium bicarbonate or

phosphate buffer with a pH of 8.3-8.5.[3] Buffers containing primary amines, such as Tris, are

not recommended as they will compete in the reaction.[3][11]

Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy7.5 NHS ester in a small

amount of anhydrous dimethyl sulfoxide (DMSO) or water to create a 10 mM stock solution.

[12] This solution is unstable and should be used promptly.[12][13]

Purification Column: A desalting spin column (gel filtration) suitable for the size of the target

protein is required to separate the labeled protein from unreacted dye.[3][14]

Labeling Procedure
Calculate Reagent Volumes: Determine the amount of dye needed. A common starting point

is a 10-fold molar excess of dye to protein.[11] The optimal ratio may need to be determined

empirically for each specific protein.
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Reaction: Add the calculated volume of the 10 mM dye stock solution to the protein solution.

Mix gently by pipetting or brief vortexing.

Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight

on ice, protected from light.[3][5]

Purification of the Conjugate
Column Equilibration: Prepare the desalting spin column according to the manufacturer's

instructions, typically by washing with the reaction buffer.

Separation: Apply the entire reaction mixture to the center of the equilibrated column.

Elution: Centrifuge the column to elute the high-molecular-weight labeled protein, while the

smaller, unreacted dye molecules are retained in the column matrix.[15] The purified, labeled

protein is collected in the provided tube.

Characterization: Calculating the Degree of Labeling
(DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each

protein molecule.[14][16] It is a critical parameter for ensuring experimental reproducibility.[17]

For most antibodies, an optimal DOL is between 2 and 10.[18]

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified

conjugate at 280 nm (A₂₈₀) and at the dye's absorbance maximum (~778 nm, Aₘₐₓ).

Calculate Protein Concentration:

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

Where CF₂₈₀ is the dye's correction factor at 280 nm (see table) and ε_protein is the molar

extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[18]

Calculate Dye Concentration:

Dye Concentration (M) = Aₘₐₓ / ε_dye
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Where ε_dye is the molar extinction coefficient of the dye (see table).

Calculate DOL:

DOL = Dye Concentration / Protein Concentration

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Protein Labeling

1. Preparation

2. Reaction

3. Purification

4. Characterization

Prepare Protein Solution
(2-10 mg/mL in Amine-Free Buffer, pH 8.3)
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Incubate 1-4h at Room Temperature
(Protect from Light)

Apply Reaction Mixture to
Equilibrated Desalting Column

Centrifuge to Elute Labeled Protein

Measure Absorbance at 280 nm and ~778 nm

Calculate Degree of Labeling (DOL)
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Caption: A typical workflow for labeling proteins with Sulfo-Cy7.5 NHS ester.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12407794?utm_src=pdf-body-img
https://www.benchchem.com/product/b12407794?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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